c-Desmethylondansetron
Overview
Description
Physical And Chemical Properties Analysis
C-Desmethylondansetron has several physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a boiling point of 550.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Other properties such as the index of refraction, molar refractivity, and polar surface area can also be analyzed .Scientific Research Applications
Biochemical Research Applications
The understanding of sterol markers in marine and terrigenous organic matter highlights the complexity of organic compounds' roles in different environments. This research suggests that similar compounds, including derivatives like c-Desmethylondansetron, could have specific markers or effects in biological systems that are yet to be fully explored (Volkman, 1986).
Metabolic Pathway Studies
The metabolism of isoflavones and their derivatives in the human body can yield various metabolites with distinct biological activities. O-Desmethylangolensin, a metabolite of daidzein (an isoflavone), has been studied for its health implications. Research in this area can provide a framework for studying c-Desmethylondansetron's metabolism and potential health effects, highlighting the importance of understanding individual differences in metabolite production and their biological impacts (Frankenfeld, 2011).
Drug Development and Evaluation
The development of drug-eluting stents and the evaluation of their performance in clinical settings offer insights into how new compounds, such as c-Desmethylondansetron, could be evaluated for therapeutic efficacy and safety. This research underscores the importance of technological advancements in drug delivery systems and the need for comprehensive studies to assess new therapeutic agents' clinical outcomes (Banerjee, 2013).
Environmental Applications
The sequestration of bio-char in terrestrial ecosystems as a method for atmospheric CO2 reduction presents a unique application of carbon-based compounds for environmental benefits. This research suggests potential avenues for exploring how derivatives of complex organic molecules, like c-Desmethylondansetron, could be utilized in environmental science, particularly in carbon capture and soil enhancement strategies (Lehmann, Gaunt, & Rondón, 2006).
Safety And Hazards
properties
IUPAC Name |
3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-19-14-5-3-2-4-13(14)16-15(19)7-6-12(17(16)21)10-20-9-8-18-11-20/h2-5,8-9,11-12H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSGSRBENRBWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150689 | |
Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901150689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
c-Desmethylondansetron | |
CAS RN |
99614-03-6 | |
Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99614-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | c-Desmethylondansetron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901150689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C-DESMETHYLONDANSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VRC1322N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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